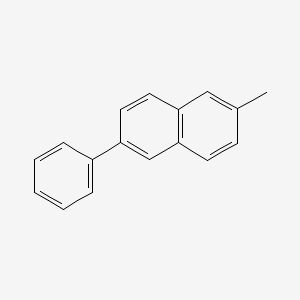

2-Methyl-6-phenylnaphthalene

Description

Historical Context and Significance of Phenylnaphthalene Scaffolds in Organic Chemistry

The study of polycyclic aromatic compounds has a long history, with research intensifying over the past several decades due to their environmental prevalence and connections to industrial processes. encyclopedia.pubnerc.ac.uk Initially, much of the focus was on a limited number of priority PAHs identified for their potential toxicity. encyclopedia.pubnerc.ac.uk However, there is a growing awareness of the thousands of PACs that can exist in the environment. nerc.ac.uk

Phenylnaphthalene scaffolds, which are molecular frameworks containing both phenyl and naphthalene (B1677914) units, are of significant interest in various fields of chemical research. nist.gov These structures serve as important building blocks in medicinal chemistry and materials science. researchgate.netekb.eg The presence of the phenylnaphthalene core can influence the electronic and steric properties of a molecule, making it a valuable component in the design of new functional materials and therapeutic agents. researchgate.netekb.eg The ability to selectively introduce substituents onto the phenylnaphthalene scaffold allows chemists to fine-tune the properties of the resulting compounds for specific applications. researchgate.netsorbonne-universite.fr

Isomeric Considerations within Methylphenylnaphthalene Systems

The substitution pattern on the naphthalene ring system is a critical determinant of a molecule's properties. In the case of methylphenylnaphthalenes, numerous isomers can exist depending on the positions of the methyl and phenyl groups on the naphthalene core. For instance, besides 2-methyl-6-phenylnaphthalene, other isomers include 1-(2-methylphenyl)naphthalene and 2-methyl-7-(4-methylphenyl)naphthalene. stenutz.eustenutz.eu

The hydrogen atoms on the naphthalene ring are not all equivalent; they are classified into two sets: α-hydrogens at positions 1, 4, 5, and 8, and β-hydrogens at positions 2, 3, 6, and 7. sorbonne-universite.fr This differentiation is crucial as the position of substitution significantly impacts the molecule's chemical reactivity and physical characteristics. The specific arrangement of substituents in isomers like this compound versus other methylphenylnaphthalenes can lead to differences in properties such as melting point and rotational isomerism. stenutz.eustenutz.eursc.org For example, the melting point of 1-(2-methylphenyl)naphthalene is 68 °C, while that of 2-methyl-7-(4-methylphenyl)naphthalene is 141 °C. stenutz.eustenutz.eu

Table 1: Isomers of Methylphenylnaphthalene and their Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Melting Point (°C) |

|---|---|---|---|---|

| 2-Methyl-1-phenylnaphthalene | C17H14 | 218.293 | 29304-63-0 | N/A |

| 1-(2-Methylphenyl)naphthalene | C17H14 | 218.293 | 14476-01-8 | 68 |

| 1-(4-Methylphenyl)naphthalene | C17H14 | 218.293 | 27331-34-6 | N/A |

| 2-Methyl-7-(4-methylphenyl)naphthalene | C18H16 | 232.33 | N/A | 141 |

Note: "N/A" indicates that the data was not available in the searched sources.

Current Academic Research Landscape for Substituted Naphthalene Derivatives

The synthesis and study of substituted naphthalene derivatives remain an active and important area of chemical research. researchgate.netsorbonne-universite.fr Scientists are continuously developing novel and more efficient synthetic methods to create these compounds, often utilizing metal-catalyzed reactions and other advanced organic chemistry techniques. researchgate.netthieme-connect.com These synthetic efforts are driven by the wide range of potential applications for naphthalene derivatives in fields such as medicine, agrochemicals, and materials science. sorbonne-universite.fr

Current research often focuses on creating polysubstituted naphthalenes with specific biological activities or material properties. researchgate.netekb.eg For example, various naphthalene derivatives have been investigated for their potential as anti-inflammatory, anticancer, and antifungal agents. thieme-connect.comnih.gov The development of efficient synthetic protocols, such as one-pot syntheses and methods using recyclable catalysts, is a key objective in this field to improve sustainability and cost-effectiveness. rsc.orgrsc.org The ongoing exploration of the vast chemical space of substituted naphthalenes promises to yield new compounds with valuable properties for a wide range of applications.

Structure

3D Structure

Properties

CAS No. |

29304-66-3 |

|---|---|

Molecular Formula |

C17H14 |

Molecular Weight |

218.29 g/mol |

IUPAC Name |

2-methyl-6-phenylnaphthalene |

InChI |

InChI=1S/C17H14/c1-13-7-8-17-12-16(10-9-15(17)11-13)14-5-3-2-4-6-14/h2-12H,1H3 |

InChI Key |

HQLHAPRTMMIZSV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Pathways Involving 2 Methyl 6 Phenylnaphthalene Systems

Atmospheric Oxidation Mechanisms Initiated by Reactive Species

The atmospheric oxidation of 2-methylnaphthalene (B46627) is predominantly initiated by hydroxyl (OH) radicals during the daytime. rsc.org This process begins with the addition of the OH radical to the aromatic ring, forming various adducts. rsc.orgrsc.org The reaction with OH radicals is rapid, with a rate constant of approximately 5 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, leading to an atmospheric lifetime of just a few hours for 2-methylnaphthalene. rsc.org

The subsequent reactions of these adducts are complex and differ depending on the position of the OH addition. For instance, the adduct 2-MN-1-OH (R1) primarily reacts with atmospheric oxygen (O₂) via addition to the C2 position. rsc.orgrsc.org The resulting peroxy radical can then undergo unimolecular isomerization through intramolecular hydrogen shifts, which is a dominant pathway leading to the formation of dicarbonyl compounds observed in experimental studies. rsc.orgresearchgate.net In contrast, the fate of the 2-MN-3-OH (R3) adduct is more akin to that of the benzene-OH adduct, where tricyclic intermediates are expected to play a more significant role. rsc.orgrsc.org The formation of tricyclic radical intermediates from the R1 adduct's reaction with O₂ is limited due to the endothermic and reversible nature of their formation, a key difference from the oxidation of monocyclic aromatic compounds like benzene (B151609). rsc.orgresearchgate.net

Biochemical Degradation Pathways of Methylnaphthalenes

Under anaerobic conditions, certain microorganisms can degrade 2-methylnaphthalene. asm.orgnih.gov A well-studied pathway involves a sulfate-reducing enrichment culture, designated N47, which utilizes 2-methylnaphthalene as its sole carbon and electron source. nih.govasm.org The degradation process is initiated by the addition of a fumarate (B1241708) molecule to the methyl group of 2-methylnaphthalene. asm.orgnih.govnih.gov This initial activation step is a crucial and common mechanism in the anaerobic degradation of various hydrocarbons. asm.org

This addition leads to the formation of the first key intermediate, naphthyl-2-methyl-succinate. asm.orgnih.govoup.com Following this, a series of β-oxidation reactions occur on the original methyl group. nih.govoup.com This metabolic sequence ultimately transforms the methyl group into a carboxyl group, generating the central metabolite, 2-naphthoic acid. asm.orgnih.govoup.com The aromatic ring system of 2-naphthoic acid is then further reduced, cleaved, and eventually oxidized to carbon dioxide. nih.gov The degradation pathway also produces other metabolites, including reduced derivatives of 2-naphthoic acid such as 5,6,7,8-tetrahydro-2-naphthoic acid and octahydro-2-naphthoic acid. asm.orgnih.gov

Enzyme-Catalyzed Activation and Oxidation Steps

The anaerobic degradation of 2-methylnaphthalene is facilitated by a series of specific enzymatic reactions. The initial activation, the addition of fumarate to the methyl group, is catalyzed by the glycyl radical enzyme naphthyl-2-methyl-succinate synthase (Nms). nih.govasm.org This enzyme is composed of three subunits (NmsA, NmsB, NmsC) and is activated by an S-adenosylmethionine radical enzyme, NmsD. asm.org The specific activity for the conversion of 2-methylnaphthalene to naphthyl-2-methyl-succinic acid has been measured at 0.020 ± 0.003 nmol min⁻¹ mg of protein⁻¹. nih.gov

The subsequent step involves the activation of naphthyl-2-methyl-succinic acid to its corresponding coenzyme A (CoA) ester. This reaction is catalyzed by succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase, an enzyme belonging to the family III of CoA-transferases. nih.govoup.com This enzyme exhibits an average specific activity of 19.6 nmol min⁻¹ mg of protein⁻¹. nih.govoup.com

The resulting naphthyl-2-methyl-succinyl-CoA is then oxidized to naphthyl-2-methylene-succinyl-CoA by the enzyme naphthyl-2-methyl-succinyl-CoA dehydrogenase. nih.govoup.com This dehydrogenase has a specific activity of 0.115 nmol min⁻¹ mg of protein⁻¹ and requires an artificial electron acceptor like phenazine (B1670421) methosulphate for its activity to be detected in vitro. nih.govoup.com This series of enzymatic reactions, from the initial fumarate addition to the oxidation steps, constitutes the upper pathway of anaerobic 2-methylnaphthalene degradation, converting it to 2-naphthoyl-CoA for further metabolism. asm.orgoup.comresearchgate.net

Ion-Molecule Reactions and Polycyclic Aromatic Hydrocarbon Growth

Ion-molecule reactions are a viable pathway for the growth of polycyclic aromatic hydrocarbons (PAHs) in ionized gases, such as those found in combustion systems or interstellar environments. nih.govaip.org The reactivity of naphthyl cations (C₁₀H₇⁺) with neutral aromatic molecules like benzene has been studied to understand these growth mechanisms. nih.govaip.org

Under single collision conditions, the reaction between naphthyl cations and benzene leads to C-C coupling and the formation of larger hydrocarbon ions. nih.gov The primary ionic products observed are C₁₆H₁₃⁺, various C₁₆Hₙ⁺ species (where n=10-12), and C₁₅H₁₀⁺. nih.gov The formation of the initial C₁₆H₁₃⁺ adduct occurs through a barrierless electrophilic addition of the naphthylium ion to the π-system of benzene, a highly exothermic process. nih.govaip.org

Intramolecular Cyclization and Rearrangement Mechanisms in Phenylnaphthalene Synthesis

Intramolecular cyclization reactions are a key strategy in the synthesis of complex polycyclic and heterocyclic structures. While specific research on the intramolecular cyclization for the direct synthesis of 2-methyl-6-phenylnaphthalene is not detailed in the provided results, general principles of such reactions are well-established for various aromatic and heterocyclic systems. These reactions often involve the formation of carbon-carbon or carbon-heteroatom bonds within a single molecule.

For instance, transition metals like palladium and gold are frequently used to catalyze intramolecular cyclizations. mdpi.com Palladium-catalyzed reactions, such as intramolecular N-arylation, have been employed to synthesize medium-sized nitrogen-containing heterocycles. mdpi.com Gold-catalyzed cascade reactions involving enynyl esters can lead to the formation of eight- or nine-membered ring ethers and amines through isomerization and intramolecular cyclization. mdpi.com

Theoretical and Computational Chemistry Studies of 2 Methyl 6 Phenylnaphthalene

Density Functional Theory (DFT) Applications for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods calculate the electron density of a system to determine its energy and other properties, providing a framework to analyze chemical behavior. For a molecule like 2-Methyl-6-phenylnaphthalene, DFT can elucidate the distribution of electrons and predict regions of reactivity. Studies on related aromatic systems, such as naphthalene (B1677914), have successfully used DFT to understand their structural and electronic properties. researchgate.netsamipubco.com

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.orgnih.gov A smaller gap suggests the molecule is more polarizable and reactive. malayajournal.org

Table 1: Illustrative Frontier Molecular Orbital Energies for Naphthalene (DFT/aug-cc-pVQZ)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.13 |

| LUMO | -1.38 |

| HOMO-LUMO Gap | 4.75 |

Data is for the related compound naphthalene and serves as an illustrative example. samipubco.com

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactivity towards charged species. uni-muenchen.dewolfram.com Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. wolfram.comresearchgate.net

For an aromatic compound like this compound, an MEP map would reveal the electron-rich nature of the π-systems of the naphthalene and phenyl rings, making them potential sites for interaction with electrophiles. The specific locations of the methyl and phenyl groups would influence the precise landscape of the MEP, creating localized variations in electron density. Theoretical analysis of naphthalene shows negative potential above and below the plane of the aromatic rings, which is characteristic of π-systems. researchgate.net

DFT, particularly its time-dependent extension (TD-DFT), is widely used to calculate the electronic transitions of molecules, which correspond to the absorption of light in UV-visible spectroscopy. These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing theoretical spectra that can be compared with experimental data. For polycyclic aromatic hydrocarbons, TD-DFT calculations can help assign the observed spectral bands to specific electronic transitions (e.g., π → π* transitions). Studies on related isomers like phenylvinylacetylene have utilized DFT to assign vibronic structures observed in their electronic spectra. researchgate.net

Quantum Mechanical (QM) and Ab Initio Methods for Molecular Conformation and Isomerism

Quantum mechanical methods are essential for studying the three-dimensional structure of molecules, including conformational preferences and the energetics of bond rotation. For this compound, a key structural feature is the single bond connecting the naphthalene and phenyl rings. Rotation around this bond can be sterically hindered, potentially leading to a phenomenon known as atropisomerism.

Atropisomers are stereoisomers that arise from restricted rotation around a single bond. nih.gov If the energy barrier to rotation is sufficiently high, distinct, non-interconverting conformers can exist at room temperature. wuxiapptec.com QM torsion scans can be used to calculate the potential energy as a function of the dihedral angle between the two aromatic rings. This calculation reveals the energy of the stable conformers and the height of the rotational barriers separating them. The magnitude of this barrier determines whether the atropisomers are stable and separable (typically >20-23 kcal/mol) or rapidly interconverting. wuxiapptec.com Steric hindrance between the hydrogen atoms on the phenyl ring and the naphthalene core in this compound would be the primary factor contributing to this rotational barrier.

Kinetic and Mechanistic Investigations Using Computational Approaches

Computational chemistry is a powerful tool for elucidating reaction mechanisms and predicting reaction kinetics. bris.ac.uknih.govrsc.org For atmospheric chemistry, methods like Rice-Ramsperger-Kassel-Marcus (RRKM) theory combined with a master equation (ME) analysis are used to model the fate of molecules.

A detailed computational study on the atmospheric oxidation of the closely related compound 2-methylnaphthalene (B46627) (2-MN) provides a strong model for the potential atmospheric fate of this compound. researchgate.netrsc.org In this study, quantum chemistry calculations were used to map the potential energy surface for the reaction of 2-MN with hydroxyl (OH) radicals. researchgate.netrsc.org The investigation showed that the primary reaction pathway is the addition of the OH radical to the aromatic ring. researchgate.netrsc.org The subsequent fate of the resulting adducts was then modeled using transition state theory and RRKM-ME to calculate rate constants and product branching ratios under atmospheric conditions. researchgate.netrsc.org Such an approach could be applied to this compound to predict its atmospheric lifetime and the identity of its oxidation products.

Predictive Spectroscopic Studies

Computational methods can accurately predict various types of spectra, which is invaluable for structure elucidation and characterization.

Vibrational frequencies, corresponding to absorptions in infrared (IR) and Raman spectroscopy, can be calculated using DFT. By computing the second derivatives of the energy with respect to atomic displacements, one can predict the frequencies and intensities of the fundamental vibrational modes. These predicted spectra can be compared with experimental data to confirm molecular structure.

Nuclear Magnetic Resonance (NMR) chemical shifts are another key property that can be predicted computationally. nih.govnsf.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the magnetic shielding of nuclei within a molecule. nih.gov These shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). nih.gov For a molecule like this compound, computational prediction of ¹H and ¹³C NMR spectra could help in assigning the signals in an experimental spectrum, especially for the complex aromatic region. For the parent naphthalene, ¹³C NMR peaks are observed at 133.6, 128.6, and 125.9 ppm. samipubco.com The substitution pattern in this compound would cause these shifts to change in a predictable manner based on the electronic influence of the methyl and phenyl groups.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Naphthalene |

| 2-Methylnaphthalene |

| Phenylvinylacetylene |

Structural Diversification and Derivatization Strategies for 2 Methyl 6 Phenylnaphthalene Analogues

Design and Synthesis of Phenylnaphthalene Derivatives with Varied Substituents

The synthesis of 2-phenylnaphthalene (B165426) derivatives can be achieved through various efficient methods, allowing for the introduction of a wide range of substituents. A notable approach involves the use of electron-rich 1-styryl-2-methoxybenzenes, which undergo a trifluoroacetic acid (TFA)-catalyzed carbon-carbon bond cleavage. This is followed by an intermolecular [4+2] Diels-Alder cycloaddition of the in situ generated styrenyl trifluoroacetate (B77799) intermediate, yielding substituted 2-phenylnaphthalenes. researchgate.net Another green chemistry approach utilizes a recyclable Brønsted acidic ionic liquid, N-methyl-2-pyrrolidone hydrogensulfate ([HNMP]⁺HSO₄⁻), which acts as both a catalyst and a solvent for the synthesis of 2-phenylnaphthalenes from styrene (B11656) oxides. rsc.org This method is noted for its high atom efficiency and broad substrate applicability. rsc.org

The strategic placement of functional groups, particularly hydroxyl groups, has been explored to create biologically active molecules. For instance, a series of hydroxyl-substituted phenyl-naphthalenes have been synthesized as isosteres of resveratrol (B1683913) and oxyresveratrol (B150227) to act as potent inhibitors of mushroom tyrosinase. nih.gov Additionally, the "2-phenylnaphthalene-type" structural pattern has been a basis for designing antineoplastic agents, leading to the synthesis of compounds like 2-chloro-3-(substituted phenoxy)-1,4-naphthoquinones. nih.gov

| Synthetic Method | Precursors | Key Reagents/Catalysts | Resulting Derivatives | Reference |

|---|---|---|---|---|

| TFA-Catalyzed C-C Cleavage & Diels-Alder Cycloaddition | Electron-rich 1-styryl-2-methoxybenzenes | Trifluoroacetic acid (TFA) | Substituted 2-phenylnaphthalenes | researchgate.net |

| Ionic Liquid-Catalyzed Synthesis | Styrene oxides | [HNMP]⁺HSO₄⁻ | 2-Phenylnaphthalene and its derivatives | rsc.org |

| Multi-step Organic Synthesis | Various substituted phenols and naphthalene (B1677914) precursors | Standard organic reagents | Hydroxy substituted 2-phenyl-naphthalenes | nih.gov |

| Substitution and Cyclization Reactions | Naphthoquinone precursors | Various substituted phenols | 2-chloro-3-(substituted phenoxy)-1,4-naphthoquinones | nih.gov |

Incorporation of 2-Methyl-6-phenylnaphthalene Units into Larger Polycyclic Architectures

The integration of the this compound core into larger polycyclic aromatic hydrocarbons (PAHs) is a key strategy for creating advanced materials with unique electronic and optoelectronic properties. researchgate.net These larger nanographene structures are often synthesized through the oxidative cyclodehydrogenation of oligophenylene precursors. researchgate.net The synthetic design for these precursors can involve methods such as Diels-Alder reactions or cyclotrimerizations to build the necessary framework before the final planarization step. researchgate.net

While direct examples starting from this compound are specific to proprietary research, the general principles apply. One could envision a synthetic route where functionalized this compound derivatives act as building blocks. For example, derivatives with reactive sites could undergo coupling reactions to form oligophenylenes, which are then subjected to intramolecular stitching methodologies, such as the Scholl reaction, to yield extended, planar aromatic systems. researchgate.net The size, shape, and edge structure of the final PAH can be controlled by the design of the initial phenylnaphthalene precursors. researchgate.net The mechanistic understanding of PAH growth, such as from the reactions of naphthalene with radicals like cyclopentadienyl (B1206354) and indenyl, provides insight into the formation pathways of these complex structures under high-temperature conditions. bohrium.com

Synthesis of Functionalized Phenylnaphthalene Precursors for Material Applications

The functionalization of naphthalene-based structures is crucial for their application in organic electronics and biomedical fields. rsc.orgbohrium.com For instance, naphthalene diimides are recognized as promising building blocks for high-performance organic semiconductors due to their rigid, coplanar π-conjugated backbones and suitable HOMO/LUMO energy levels. bohrium.com By analogy, functionalizing the this compound core with electron-withdrawing or electron-donating groups, or extending its conjugation, can tune its electronic properties for use in materials like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Furthermore, the "2-phenylnaphthalene-type" structure has served as a template for designing antineoplastic agents. nih.gov The synthesis of 2-chloro-3-(substituted phenoxy)-1,4-naphthoquinones, derived from a related structural pattern, highlights how modifications to the core structure can lead to significant biological activity. nih.gov Similarly, functionalized 1,4-dimethylnaphthalene (B47064) derivatives have been developed as precursors for the controlled release of singlet oxygen in biomedical applications, demonstrating the potential for naphthalene-based systems in chemotherapy. rsc.orgresearchgate.net These examples underscore the strategy of synthesizing specifically functionalized phenylnaphthalene precursors to create materials with targeted properties for advanced applications.

Development of Chiral Phenylnaphthalene Systems for Asymmetric Synthesis (general concept)

The development of chiral ligands is fundamental to the field of asymmetric catalysis, where the goal is to control the stereochemical outcome of a chemical reaction. nih.gov The design of such ligands often involves creating a rigid molecular scaffold that can coordinate to a metal center and create a chiral environment, thereby favoring the formation of one enantiomer of the product over the other. nih.govresearchgate.net

The this compound framework presents a viable, albeit underexplored, scaffold for the design of novel chiral ligands. By introducing chirality into this system, it could be employed in various metal-catalyzed asymmetric reactions. There are several conceptual strategies to achieve this:

Atropisomerism : Introducing bulky substituents at positions ortho to the bond connecting the naphthalene and phenyl rings can restrict rotation around this C-C single bond. If the substitution pattern is asymmetric, this can lead to stable, separable atropisomers, which are a well-established class of chiral ligands.

Introduction of Chiral Centers : Functionalizing the phenyl or naphthalene ring with substituents that contain stereogenic centers. For example, attaching a chiral amine or phosphine (B1218219) group to the scaffold would create a chiral ligand.

Planar Chirality : Creating a cyclophane-like structure or incorporating the phenylnaphthalene unit into a larger, non-planar ring system can induce planar chirality.

Advanced Materials Science Applications and Design Principles for Phenylnaphthalene Compounds

Role of Phenylnaphthalene Cores in Organic Electronic Materials (e.g., OLEDs, organic photovoltaics)

The phenylnaphthalene core is a key building block in the development of organic electronic materials, offering a combination of high thermal stability, wide bandgap, and excellent charge-transporting properties. These characteristics are particularly advantageous for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

For organic photovoltaics , the naphthalene (B1677914) core has been incorporated into nonfullerene acceptors (NFAs). A fused-ring electron acceptor featuring a naphthalene core has been designed and synthesized, showing promising results in organic solar cells rsc.orgacs.org. The introduction of the naphthalene unit can influence the optical and electrochemical properties of the acceptor, leading to high power conversion efficiencies rsc.orgacs.org.

The following table summarizes the performance of some organic electronic devices incorporating naphthalene-based materials.

| Device Type | Naphthalene-Based Material | Key Performance Metric | Reference |

| OLED | 1,4-naphthalene-based copolymer with triphenylamine (B166846) substituted fluorene (B118485) (PNP(1,4)-TF) in PVK host | Blue emission | researchgate.net |

| OLED | 4,4'-bis(10-phenylanthracen-9-yl)-1,1'-binaphthalene | External Quantum Efficiency: 1.26% at 20 mA/cm² | semanticscholar.org |

| Organic Solar Cell | Fused-ring electron acceptor with a naphthalene core (NDIC) | Power Conversion Efficiency: 9.43% | rsc.orgacs.org |

Phenylnaphthalene Derivatives as Photosensitizers and Photoinitiating Systems for Photopolymerization

While direct applications of 2-Methyl-6-phenylnaphthalene as a photosensitizer in photopolymerization are not extensively documented, the inherent photophysical properties of the phenylnaphthalene scaffold suggest its potential in this area. A photosensitizer is a molecule that absorbs light and transfers the energy to another molecule, thereby initiating a chemical reaction such as polymerization.

The fluorescence spectroscopy of 2-phenylnaphthalene (B165426) reveals the presence of at least two emissive components, and its fluorescence is sensitive to quenching by molecular oxygen . This oxygen sensitivity is a critical characteristic for many photosensitization processes, particularly those involving the generation of singlet oxygen, a highly reactive species that can initiate polymerization. The ability to absorb UV light and transition to an excited state that can be quenched by other molecules is the fundamental principle behind photosensitization.

| Photophysical Property | Observation for 2-Phenylnaphthalene | Implication for Photosensitization | Reference |

| Fluorescence | Biexponential decay, indicating multiple emissive species | Potential for multiple excited states to participate in energy transfer | |

| Oxygen Quenching | Fluorescence is quenched by molecular oxygen | Suggests interaction with oxygen, a key step in Type II photosensitization |

Further research into the triplet state properties and photosensitization quantum yields of this compound and its derivatives would be necessary to fully evaluate their efficacy in photopolymerization systems.

Design Considerations for Responsive Polymers and Smart Materials Incorporating Phenylnaphthalene Units

The incorporation of rigid aromatic units like phenylnaphthalene into polymer chains is a key strategy for designing responsive and smart materials. These materials can change their properties in response to external stimuli such as temperature, light, or chemical environment. The phenylnaphthalene moiety can impart several desirable characteristics to a polymer.

One of the primary design considerations is the enhancement of thermal stability . The rigid structure of the naphthalene ring can increase the glass transition temperature (Tg) of polymers, making them suitable for high-temperature applications. For example, polyimides containing naphthalene groups in their main chain exhibit high thermal stability, with decomposition temperatures exceeding 550°C researchgate.netmdpi.com.

Another important aspect is the influence on the optoelectronic properties of the polymer. The incorporation of naphthalene diimide units, for instance, can lead to stimuli-responsive materials where the photoluminescent properties can be tuned by external factors like temperature sciltp.com. The π-π stacking interactions between naphthalene units can also be exploited to create self-healing and stimuli-responsive supramolecular polymers in aqueous solutions researchgate.netresearchgate.net.

When designing responsive polymers with phenylnaphthalene units, the following factors should be considered:

Flexibility of the polymer backbone: The rigidity of the phenylnaphthalene unit needs to be balanced with flexible linkers to achieve the desired mechanical properties.

Intermolecular interactions: The potential for π-π stacking can be utilized to create ordered structures and to induce responsiveness.

Functionalization: Attaching specific functional groups to the phenylnaphthalene core can introduce sensitivity to specific stimuli.

The table below highlights some properties of polymers incorporating naphthalene-based units.

| Polymer Type | Naphthalene Unit | Key Property | Reference |

| Copolyimide | Naphthalene group in the main chain | High thermal stability (Td > 556°C) | researchgate.net |

| Polyimide | 4,4'-(2,6-naphthalenediyl)bis[benzenamine] | Improved thermal and mechanical properties, lower dielectric constant | mdpi.com |

| Supramolecular Polymer | Naphthalene-based C-shaped receptor | Self-assembles in water, stimuli-responsive | researchgate.netresearchgate.net |

| Poly(fluorene-alt-naphthalene diimide) | Naphthalene diimide | n-type polymer for all-polymer solar cells | rsc.org |

Development of Metal-Organic Frameworks (MOFs) and Organic Frameworks Utilizing Phenylnaphthalene Linkers for Gas Storage and Catalysis

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters connected by organic linkers. The properties of MOFs, such as their pore size, shape, and surface chemistry, can be precisely tuned by the choice of the organic linker. Phenylnaphthalene-based molecules, with their rigid structure and potential for functionalization, are excellent candidates for use as linkers in MOFs for applications in gas storage and catalysis.

Derivatives of naphthalene, particularly those with coordinating groups at the 2 and 6 positions, have been successfully used to synthesize MOFs with high porosity and thermal stability. For instance, functionalized naphthalene dicarboxylate linkers have been used to create highly porous MOFs for gas adsorption rsc.orgnih.gov. These studies have shown that by introducing functional groups such as -NH2, -NO2, or -OBn onto the naphthalene core, the gas uptake capacity and selectivity of the MOF can be significantly enhanced rsc.orgnih.gov.

For catalysis , the functionalization of the naphthalene linker can introduce active sites into the MOF structure. While direct catalytic applications of MOFs with this compound linkers are yet to be widely reported, the principle of linker engineering to control catalytic activity is well-established. By modifying the stereoelectronic properties of the linker, the activity of metalated MOF catalysts can be significantly impacted iastate.edusemanticscholar.org.

The table below presents gas adsorption data for MOFs containing functionalized naphthalene dicarboxylate linkers.

| MOF | Functional Group on Naphthalene Linker | BET Surface Area (m²/g) | H₂ Adsorption at 77 K (wt%) | CO₂ Adsorption at 298 K (cm³/g) | Reference |

| MOF-205 | None | 4460 | ~1.5 | ~35 | rsc.orgnih.gov |

| MOF-205-NH₂ | -NH₂ | 4330 | ~1.7 | ~45 | rsc.orgnih.gov |

| MOF-205-NO₂ | -NO₂ | 3980 | ~1.6 | ~42 | rsc.orgnih.gov |

| MOF-205-OBn | -OBn | 3470 | ~1.8 | ~48 | rsc.orgnih.gov |

Crystallographic Analysis and Solid State Structural Elucidation of Phenylnaphthalene Derivatives

Single-Crystal X-ray Diffraction Studies for Precise Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. This technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density distribution within the crystal, which in turn reveals the precise locations of the atoms.

For phenylnaphthalene derivatives, SC-XRD analysis provides crucial information, including:

Bond lengths and angles: Precise measurements of the covalent bonds within the molecule, confirming the connectivity and geometry.

Torsional angles: The dihedral angle between the naphthalene (B1677914) and phenyl rings is a key conformational parameter.

Unit cell parameters: The dimensions and angles of the basic repeating unit of the crystal lattice.

Space group: The symmetry operations that describe the arrangement of molecules within the unit cell.

While a specific crystal structure for 2-Methyl-6-phenylnaphthalene is not publicly available, data from analogous structures, such as other substituted naphthalenes, provide insight into the expected crystallographic parameters. For instance, the crystal structure of N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine) was determined to be in the monoclinic system with a P21/c space group. The refinement of such structures typically results in low R-factors, indicating a high degree of accuracy.

Table 1: Representative Crystallographic Data for a Naphthalene Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123(4) |

| b (Å) | 11.456(5) |

| c (Å) | 15.789(6) |

| α (°) | 90 |

| β (°) | 109.12(3) |

| γ (°) | 90 |

| Volume (Å3) | 1728.1(12) |

| Z | 4 |

| R-factor | 0.045 |

Note: This data is illustrative and based on a representative naphthalene-based crystal structure.

Analysis of Intermolecular Interactions in the Solid State

The way molecules pack in a crystal is governed by a network of non-covalent intermolecular interactions. Understanding these interactions is crucial as they influence the stability, melting point, and solubility of the crystal. For phenylnaphthalene derivatives, which lack strong hydrogen bond donors or acceptors, weaker interactions such as C–H⋯π and π–π stacking play a dominant role.

Hirshfeld Surface Analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. It maps the electron distribution of a molecule within its crystalline environment. The Hirshfeld surface is colored to indicate the types and relative strengths of intermolecular contacts.

Key intermolecular interactions identified in phenylnaphthalene derivatives include:

H⋯H contacts: These are generally the most abundant interactions and are associated with van der Waals forces. In many naphthalene derivatives, these can account for over 40% of the Hirshfeld surface area.

C⋯H/H⋯C contacts: These interactions are indicative of C–H⋯π bonds, where a hydrogen atom interacts with the electron cloud of an aromatic ring. These are significant in the packing of aromatic molecules.

C⋯C contacts: These represent π–π stacking interactions between the aromatic rings of neighboring molecules. The geometry of these interactions (e.g., parallel-displaced or T-shaped) influences the electronic properties of the material.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Representative Naphthalene Derivative

| Contact Type | Percentage Contribution (%) |

|---|---|

| H⋯H | 42.3 |

| C⋯H/H⋯C | 40.3 |

| O⋯H/H⋯O | 15.7 |

Note: This data is illustrative and based on naphthalene-2,3-diyl bis(3-benzyloxy)benzoate.

Conformational Preferences and Packing Effects in Crystalline Phenylnaphthalene Systems

The relative orientation of the phenyl and naphthalene rings is a key conformational feature of phenylnaphthalene derivatives. The dihedral angle between the two rings is determined by a balance of intramolecular steric effects and intermolecular packing forces. In the solid state, the molecule may adopt a conformation that is different from its lowest energy conformation in the gas phase or in solution, in order to maximize favorable intermolecular interactions and achieve efficient crystal packing.

For example, in a study of L-phenylalanine derivatives containing a naphthalene moiety, it was found that the conformation of the molecule (unfolded vs. folded) varied depending on its ionization state and the crystalline environment. This highlights the significant influence of packing effects on molecular conformation. The study of different crystalline forms (polymorphs) of the same compound can reveal the accessible range of conformations.

The crystal packing of these systems often involves herringbone or layered structures, driven by the aforementioned C–H⋯π and π–π interactions. The specific packing motif can have a profound impact on the material's properties, such as charge transport in organic semiconductors.

Exploration of Polymorphism and Co-crystallization in Naphthalene-Based Compounds

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs of the same compound can have different physical properties, including melting point, solubility, and stability. The prediction and characterization of polymorphism are of great importance in the pharmaceutical and materials science industries. For naphthalene-based compounds, polymorphism can arise from different arrangements of molecules and different intermolecular interactions.

Co-crystallization is a technique where two or more different molecules are incorporated into a single crystal lattice in a stoichiometric ratio. This can be used to modify the physical properties of a compound, such as its solubility or melting point. Co-crystals of naphthalene derivatives have been formed with various other molecules, often through hydrogen bonding or charge-transfer interactions. For instance, co-crystals of a macrocycle containing pyromellitic diimide units with naphthalene derivatives were stabilized by hydrogen bonds and charge-transfer interactions. The exploration of co-crystallization offers a pathway to new materials with tailored properties.

Advanced Spectroscopic and Chromatographic Methodologies for Research on 2 Methyl 6 Phenylnaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2-Methyl-6-phenylnaphthalene, providing detailed information about the carbon-hydrogen framework.

One-dimensional (1D) NMR experiments like ¹H and ¹³C NMR provide foundational information about the chemical environment of each proton and carbon atom in the molecule. In the ¹H NMR spectrum of this compound, the signals are typically observed in distinct regions. The aromatic protons of the naphthalene (B1677914) and phenyl rings resonate in the downfield region (approximately 7.0-8.5 ppm), while the methyl group protons appear as a singlet in the upfield region (around 2.5 ppm).

The ¹³C NMR spectrum displays signals for all 17 carbon atoms. The quaternary carbons and the aromatic CH carbons resonate between approximately 120-145 ppm, while the methyl carbon signal is found much further upfield (around 21-22 ppm).

To differentiate between the types of carbon atoms (CH, CH₂, CH₃, and quaternary), a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is employed. In a DEPT-135 spectrum, methyl (CH₃) and methine (CH) carbons appear as positive signals, while methylene (B1212753) (CH₂) carbons appear as negative signals; quaternary carbons are not observed. This technique is crucial for confirming the presence of the methyl group and the various methine carbons within the aromatic rings.

Two-dimensional (2D) NMR techniques are essential for assembling the molecular fragments identified in 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, COSY spectra would reveal correlations between neighboring protons within the naphthalene ring system and within the phenyl ring, helping to trace the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon resonances for all protonated carbons in the molecule by linking the well-resolved proton spectrum to the carbon spectrum.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | DEPT-135 Signal |

| Naphthalene CH | 7.20 - 8.10 | 124 - 129 | Positive |

| Phenyl CH | 7.30 - 7.80 | 125 - 130 | Positive |

| Naphthalene C-CH₃ | - | ~138 | Not Observed |

| Naphthalene C-Ph | - | ~138 | Not Observed |

| Naphthalene C (quaternary) | - | 131 - 136 | Not Observed |

| Phenyl C (quaternary) | - | ~141 | Not Observed |

| Methyl CH₃ | ~2.55 | ~21.7 | Positive |

Variable Temperature (VT) NMR is a powerful technique for studying dynamic processes in molecules, such as conformational changes. In this compound, the key conformational flexibility arises from the rotation around the single bond connecting the naphthalene and phenyl rings.

At room temperature, this rotation is typically fast on the NMR timescale, resulting in a single, time-averaged set of signals for the protons and carbons of the phenyl group. However, if there is a significant energy barrier to this rotation, cooling the sample to a lower temperature could slow the process down. If the rotation becomes slow enough, distinct signals for non-equivalent protons or carbons in different stable conformations (rotamers) might be observed. Conversely, heating the sample could demonstrate the coalescence of these signals as the rate of rotation increases. Such studies can provide valuable thermodynamic data (enthalpy and entropy) about the rotational barrier.

Long-range coupling refers to spin-spin coupling between nuclei separated by more than three bonds (⁴J or greater). In aromatic systems like this compound, these couplings can sometimes be observed, although they are typically small (0-3 Hz). For example, a weak four-bond coupling might be detected between the methyl protons and the proton at the C1 position of the naphthalene ring. The presence of π-electron systems facilitates these long-range interactions. Advanced NMR experiments are often required to resolve these small coupling constants.

The chemical shifts of the protons and carbons in the naphthalene ring are significantly influenced by the electronic effects of the methyl and phenyl substituents. The methyl group is a weak electron-donating group, which tends to shield nearby nuclei, causing their signals to shift slightly upfield. The phenyl group has a more complex effect, including through-space anisotropic effects that can cause both shielding and deshielding of nearby protons depending on their spatial orientation relative to the phenyl ring.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and analyzing its structure through fragmentation. For this compound (C₁₇H₁₄), the molecular weight is 218.29 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 218. Due to the high stability of the fused aromatic ring system, the molecular ion peak is expected to be one of the most abundant peaks in the spectrum.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. For C₁₇H₁₄, HRMS would confirm the exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

The fragmentation pattern provides clues to the molecule's structure. Common fragmentation pathways for aromatic hydrocarbons involve the loss of small, stable radicals or molecules.

[M-1]⁺ (m/z 217): Loss of a hydrogen atom, a common fragmentation for aromatic compounds.

[M-15]⁺ (m/z 203): Loss of a methyl radical (•CH₃) from the molecular ion. This is a characteristic fragmentation that confirms the presence of the methyl group.

[M-2]⁺ (m/z 216): A doubly charged molecular ion can sometimes be observed for stable aromatic systems.

Interactive Table: Predicted Mass Spectrometry Fragments for this compound

| m/z | Ion Formula | Identity |

| 218 | [C₁₇H₁₄]⁺ | Molecular Ion (M⁺) |

| 217 | [C₁₇H₁₃]⁺ | [M-H]⁺ |

| 203 | [C₁₆H₁₁]⁺ | [M-CH₃]⁺ |

| 202 | [C₁₆H₁₀]⁺ | [M-CH₄]⁺ or [M-H-CH₃]⁺ |

| 101 | [C₈H₅]⁺ | Further fragmentation product |

Infrared (IR) Spectroscopy for Identification of Functional Groups and Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by absorptions corresponding to its aromatic and aliphatic components.

Key vibrational modes include:

Aromatic C-H Stretching: These absorptions appear as a group of weak to medium bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

Aliphatic C-H Stretching: The methyl group gives rise to symmetric and asymmetric stretching vibrations, which are observed in the region of 2850-2960 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings produce a series of sharp, medium-intensity bands in the 1450-1620 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations in the aromatic rings are found in the 690-900 cm⁻¹ region. The specific pattern of these bands can sometimes provide information about the substitution pattern on the rings.

Interactive Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3030 - 3100 | C-H Stretch | Aromatic |

| 2850 - 2960 | C-H Stretch | Methyl (Aliphatic) |

| 1450 - 1620 | C=C Stretch | Aromatic Ring |

| 690 - 900 | C-H Bend (Out-of-plane) | Aromatic |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Characterization Methodologies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated π-systems, such as the one in this compound, absorb UV light, promoting electrons from a π bonding orbital to a π* antibonding orbital. The extended conjugation of the phenylnaphthalene system results in absorption at longer wavelengths compared to benzene (B151609) or naphthalene alone. The UV-Vis spectrum would be expected to show strong absorption bands, with a λₘₐₓ (wavelength of maximum absorbance) likely in the 250-350 nm range.

Many polycyclic aromatic hydrocarbons are fluorescent, and this compound is expected to exhibit this property. Fluorescence spectroscopy involves exciting the molecule at a specific wavelength (usually its λₘₐₓ) and measuring the spectrum of the emitted light. The emission wavelength is always longer than the excitation wavelength (a phenomenon known as the Stokes shift). For the closely related 2-methylnaphthalene (B46627), the excitation peak is at 275 nm and the emission peak is at 335 nm, resulting in a Stokes shift of 60 nm. Characterizing the fluorescence quantum yield and lifetime provides deeper insight into the photophysical properties of the molecule and its potential applications in materials science or as a fluorescent probe.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Column Chromatography)

Chromatographic methods are fundamental to the synthesis and analysis of this compound, providing essential tools for separation, purification, and assessment of purity. These techniques are routinely used to monitor the progress of chemical reactions and to isolate the final product from starting materials, byproducts, and other impurities.

Gas Chromatography (GC):

Gas chromatography is a powerful technique for assessing the purity of volatile and thermally stable compounds like this compound. In synthetic chemistry, GC is frequently employed to monitor the progress of a reaction by taking small aliquots of the reaction mixture and analyzing them to determine the ratio of reactants to products. rsc.org For final product analysis, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can provide quantitative purity data and structural confirmation. rsc.orgresearchgate.net

In the analysis of phenylnaphthalene derivatives, specific GC conditions are chosen to achieve optimal separation. For instance, in the synthesis of compounds structurally similar to this compound, such as 2-methyl-6-(m-tolyl)naphthalene, GC-MS analysis is used to confirm the structure and purity of the product. rsc.org The conditions typically involve a capillary column, such as an Rtx-17, with a programmed temperature ramp to ensure the elution of the analytes. rsc.org

High-Performance Liquid Chromatography (HPLC):

High-Performance Liquid Chromatography is a versatile technique used for both the analysis and purification of this compound. It is particularly useful for compounds that may not be sufficiently volatile or stable for GC analysis. Reverse-phase HPLC (RP-HPLC) is the most common mode used for polycyclic aromatic hydrocarbons (PAHs) and their derivatives. sielc.com

In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. sielc.comtecnofrom.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using a UV-Vis or Diode Array Detector (DAD), as the naphthalene ring system is strongly chromophoric. researchgate.net For the analysis of 2-phenylnaphthalene (B165426), a simple mobile phase of acetonitrile and water with an acid modifier like phosphoric acid can be effective. sielc.com

Below is an interactive table summarizing typical chromatographic conditions used for the analysis of phenylnaphthalene derivatives.

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) rsc.org | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) sielc.com |

| Stationary Phase | Rtx-17 (30 m x 0.25 mm ID, 0.25 µm film thickness) rsc.org | Newcrom R1 (C18-based) sielc.com |

| Mobile Phase | Helium or Nitrogen (Carrier Gas) rsc.org | Acetonitrile and Water with Phosphoric Acid sielc.com |

| Detection | Mass Spectrometry (MS) rsc.org | UV-Vis or Diode Array Detection (DAD) researchgate.net |

| Application | Reaction Monitoring, Purity Assessment rsc.org | Purity Assessment, Preparative Separation sielc.com |

Column Chromatography:

For the purification of this compound on a preparative scale, column chromatography is the method of choice. rsc.org This technique involves packing a glass column with a stationary phase, most commonly silica (B1680970) gel, and passing a solution of the crude product through the column. rsc.org A solvent system, or eluent, is chosen to allow for the separation of the desired compound from impurities based on their differential adsorption to the stationary phase.

In the synthesis of various 2-phenylnaphthalene derivatives, purification is typically achieved using column chromatography with silica gel (60–120 mesh) as the stationary phase and petroleum ether as the eluent. rsc.org The fractions are collected and analyzed (often by Thin Layer Chromatography or GC) to identify those containing the pure product, which are then combined and concentrated to yield the purified this compound. rsc.org

Electrochemical Characterization Methodologies (e.g., Cyclic Voltammetry for redox behavior)

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox behavior of this compound. This technique provides valuable information about the oxidation and reduction potentials of the molecule, the stability of the resulting radical ions, and the reversibility of the electron transfer processes.

Cyclic Voltammetry (CV):

Cyclic voltammetry involves scanning the potential of a working electrode in a solution containing the analyte and measuring the resulting current. The resulting plot of current versus potential is known as a cyclic voltammogram. For aromatic systems like this compound, CV can reveal the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) through its oxidation and reduction potentials, respectively.

The experimental setup for cyclic voltammetry typically consists of a three-electrode cell: a working electrode (e.g., glassy carbon, platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire), all immersed in a solution of the analyte with a supporting electrolyte.

The data obtained from a cyclic voltammetry experiment on this compound would be crucial for understanding its electronic properties and predicting its behavior in electron-transfer reactions. This information is particularly relevant for applications in materials science, such as the development of organic electronics.

The following table outlines the key parameters that can be determined from a cyclic voltammetry experiment.

| Parameter | Description | Significance for this compound |

| Anodic Peak Potential (Epa) | The potential at which the maximum oxidation current is observed. | Correlates with the energy required to remove an electron (HOMO energy). |

| Cathodic Peak Potential (Epc) | The potential at which the maximum reduction current is observed. | Correlates with the energy required to add an electron (LUMO energy). |

| Formal Redox Potential (E°') | The average of the anodic and cathodic peak potentials, (Epa + Epc)/2. | Provides the standard potential for the redox couple. |

| Peak Current Ratio (Ipa/Ipc) | The ratio of the anodic to cathodic peak currents. | A ratio of ~1 indicates a chemically reversible redox process. |

| Peak Separation (ΔEp) | The difference between the anodic and cathodic peak potentials, |Epa - Epc|. | For a reversible one-electron process, ΔEp is theoretically 59/n mV (where n=number of electrons). |

By applying these advanced spectroscopic and chromatographic methodologies, researchers can effectively synthesize, purify, and characterize this compound, ensuring a high degree of purity and a thorough understanding of its fundamental chemical properties.

Challenges and Future Research Directions in 2 Methyl 6 Phenylnaphthalene Chemistry

Development of Sustainable and Green Synthetic Protocols

A primary challenge in the synthesis of 2-methyl-6-phenylnaphthalene and related biphenyl-naphthalene structures is the reliance on traditional methods that often involve harsh conditions, hazardous reagents, and poor atom economy. Future research is increasingly directed towards green chemistry principles to mitigate environmental impact.

Key areas of development include:

Use of Recyclable Catalysts: The development of protocols using recyclable catalysts is a cornerstone of green synthesis. For instance, the synthesis of 2-phenylnaphthalenes has been achieved using a recyclable Brønsted acidic ionic liquid, N-methyl-2-pyrrolidone hydrogen sulfate (B86663) ([HNMP]+HSO4−), which serves as both the catalyst and the solvent. rsc.org This ionic liquid has been successfully recycled for up to five consecutive cycles without a significant loss in activity, demonstrating a sustainable pathway that could be adapted for this compound. rsc.org

Alternative Energy Sources: Conventional heating methods are often energy-intensive. Green chemistry encourages the exploration of alternative energy sources.

Atom Economy: The concept of atom economy, which maximizes the incorporation of reactant atoms into the final product, is central to designing sustainable syntheses. researchgate.net Future protocols will focus on reaction designs, such as addition and cyclization reactions, that minimize waste by-products.

Benign Solvents and Reagents: A shift towards less hazardous reagents and solvents is essential. Zeolites, for example, have been explored as green catalysts in related reactions like Friedel-Crafts acylations, offering an alternative to traditional, more hazardous catalysts. researchgate.netbcrec.id

| Parameter | Conventional Methods | Green/Sustainable Protocols |

|---|---|---|

| Catalyst | Homogeneous acids/bases (often non-recyclable) | Recyclable ionic liquids, zeolites, heterogeneous catalysts rsc.orgresearchgate.net |

| Solvent | Volatile organic compounds (VOCs) | Ionic liquids, supercritical fluids, or solvent-free conditions rsc.org |

| Atom Economy | Often low, with significant by-product formation | High, through reaction design (e.g., addition, cyclization) researchgate.net |

| Recyclability | Difficult to impossible | High, a key design principle rsc.org |

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Achieving high efficiency and regioselectivity is critical in synthesizing a specific isomer like this compound. The development of novel catalytic systems is paramount to controlling the reaction outcome and maximizing the yield of the desired product.

Future research in this area includes:

Shape-Selective Zeolites: Zeolites such as H-ZSM-5 have demonstrated "shape-selectivity" in the alkylation of naphthalenes. elsevierpure.com Their porous structure can control which isomers are formed based on their size and shape. By modifying zeolites, for instance through isomorphous substitution with iron, catalysts can be prepared that exhibit high selectivity for specific isomers like 2,6-dimethylnaphthalene, a principle that could be extended to the synthesis of this compound. elsevierpure.comresearchgate.net

Metal-Organic Frameworks (MOFs): MOFs are highly porous materials with tunable structures and active sites. A novel catalyst based on a modified zirconium MOF (UiO-66-Pyca-Ce (III)) has shown high efficacy and reusability in the synthesis of polyhydroquinoline derivatives. nih.gov The development of custom MOFs could provide catalytic pockets specifically designed for the selective synthesis of this compound.

Heterostructured Catalysts: Nickel-based catalysts with Ni-NiO heterostructures have been used for the selective hydrogenation of 2-methylnaphthalene (B46627). researchgate.net The interface between different material phases can create unique active sites that enhance catalytic performance and selectivity. Exploring such heterostructured catalysts for cross-coupling reactions could yield efficient routes to this compound.

Nanoparticle Catalysis: Silica-functionalized magnetite nanoparticles (Fe3O4@SiO2) have been shown to double the reaction yield in the synthesis of 2-methyl-6-nitroquinoline (B57331) by stabilizing unstable intermediates on their acidic surface. nih.gov This approach, leveraging the high surface area and unique properties of nanomaterials, represents a promising direction for enhancing reaction efficiency. nih.gov

In-depth Understanding of Complex Reaction Intermediates and Pathways

A fundamental understanding of reaction mechanisms, including the identification of transient intermediates and reaction pathways, is crucial for optimizing synthetic protocols. The formation of polycyclic aromatic hydrocarbons (PAHs) often involves complex, multi-step processes that are challenging to elucidate.

Key research directions include:

Isolation and Characterization of Intermediates: A significant breakthrough in understanding a reaction mechanism is the successful isolation and characterization of key intermediates. For example, in the synthesis of certain tetraazafluoranthen-3(2H)-ones, crucial intermediates were isolated and their structures confirmed using X-ray crystallographic analysis, which unambiguously proved the reaction pathway. mdpi.com Applying similar strategies to the synthesis of this compound could provide invaluable mechanistic insights.

Kinetic Modeling: Experimental studies combined with kinetic modeling are powerful tools for identifying critical intermediates and pathways. In the study of α-methyl-naphthalene pyrolysis, kinetic analysis identified naphth-1-yl-methyl and benzo-fulvenallenyl as key intermediates in the formation of larger PAHs. kaust.edu.sa

Computational Chemistry: Density Functional Theory (DFT) and other ab initio calculations can be used to explore potential reaction pathways and determine the energy barriers associated with the formation of different intermediates and products. researchgate.net Such calculations can help predict the most favorable reaction routes and guide experimental design. For instance, calculations have shown that the initial association of phenyl radicals with other hydrocarbons can be highly exothermic with low energy barriers, providing a strong driving force for PAH formation. researchgate.net

Rational Design of this compound Derivatives for Tailored Materials Performance

The core structure of this compound serves as a scaffold that can be chemically modified to create a wide range of derivatives with specific, tailored properties for advanced materials applications.

Future research will likely focus on:

Structure-Property Relationships: A key challenge is to establish clear relationships between the molecular structure of a derivative and its resulting material properties (e.g., thermal stability, liquid crystalline behavior, photophysical properties). By systematically modifying the this compound core—for instance, by introducing different functional groups at various positions—researchers can tune these properties.

Liquid Crystals: The rigid, anisotropic structure of the naphthalene-phenyl system is a promising feature for designing liquid crystal materials. The synthesis of a series of poly(m-methylene 2,6-naphthalate-co-1,4-cyclohexylenedimethylene 2,6-naphthalate) copolymers highlights how modifying the base naphthalate structure can influence crystallization behavior, a key aspect of material performance. bwise.kr

Organic Electronics: Naphthalene-based compounds are used in organic light-emitting diodes (OLEDs) and other electronic devices. The rational design of this compound derivatives could lead to new materials with optimized charge transport and luminescent properties.

Biologically Active Molecules: The modification of naphthalene (B1677914) scaffolds is a common strategy in drug discovery. For example, the optimization of a substituted styryl naphthalene lead compound resulted in 1,6-substituted naphthalene derivatives that act as potent and selective protease inhibitors. nih.gov This demonstrates a clear pathway for designing derivatives with specific biological functions. nih.gov

Integration of Advanced Computational Modeling with Experimental Research for Predictive Chemistry

The complexity of designing new molecules and predicting their properties makes a purely experimental approach time-consuming and costly. Integrating advanced computational modeling with experimental work offers a more efficient, predictive, and insightful research paradigm.

Future directions in this synergistic approach include:

Predicting Physicochemical Properties: Computational models can accurately predict crucial properties of new molecules before they are synthesized. In silico evaluation provides an efficient alternative to experimental screening of vast chemical libraries. nih.gov For related compounds like methylated naphthalenes, properties such as aqueous solubility and octanol/water partition coefficients have been estimated using chromatographic methods combined with regression analysis, and predictive software like EPIWIN can provide order-of-magnitude estimations. researchgate.net

Mechanism Elucidation: As mentioned previously, computational tools like DFT are vital for mapping out reaction energy landscapes, identifying transition states, and corroborating experimentally proposed mechanisms. researchgate.net

Virtual Screening and Materials Design: Advanced modeling techniques, such as those using multi-view graph attention networks, can generate comprehensive molecular representations to predict properties with high accuracy. nih.gov This allows for the virtual screening of thousands of potential this compound derivatives to identify candidates with the most promising characteristics for a specific application, thereby focusing experimental efforts on the most viable molecules.

Q & A

Basic Research Questions

Q. What experimental models are recommended for assessing systemic toxicity of 2-Methyl-6-phenylnaphthalene?

- Methodology : Use standardized routes of exposure (inhalation, oral, dermal) in laboratory mammals (e.g., rodents) to evaluate systemic effects such as hepatic, renal, or respiratory outcomes. Include control groups and dose-response analyses to establish toxicity thresholds. Refer to inclusion criteria in Table B-1, which prioritizes studies measuring body weight changes, organ-specific effects, and mortality .

Q. How are observational epidemiology studies designed to investigate human exposure to this compound?

- Methodology : Cohort, case-control, or population studies should stratify exposure levels using biomarkers (e.g., urinary metabolites) or environmental monitoring data. Ensure confounders (e.g., smoking, occupational co-exposures) are statistically controlled. Studies must report effect estimates specific to the compound, excluding broader polycyclic aromatic hydrocarbon (PAH) mixtures .

Q. What are the critical parameters for characterizing environmental fate and bioaccumulation of this compound?

- Methodology : Conduct biodegradation assays under aerobic/anaerobic conditions, measure octanol-water partition coefficients (log Kow), and assess bioaccumulation factors in aquatic species. Prioritize peer-reviewed studies adhering to OECD guidelines for environmental fate testing .

Advanced Research Questions

Q. How can conflicting data on genotoxicity between in vitro and in vivo studies be resolved?

- Methodology : Apply a systematic review framework (e.g., ATSDR’s 8-step process) to evaluate risk of bias (Table C-6) and confidence ratings (High/Moderate/Low). For example, prioritize studies with blinded outcome assessments and robust exposure characterization. Conflicting results may arise from metabolic activation differences—validate findings using human-relevant in vitro models (e.g., primary hepatocytes) .

Q. What strategies optimize synthesis and purification of this compound for mechanistic studies?

- Methodology : Use catalytic Friedel-Crafts alkylation or Suzuki-Miyaura coupling for regioselective synthesis. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via GC-MS or HPLC (>98%). Avoid thermal degradation by storing samples under inert gas .

Q. How should researchers design studies to elucidate metabolic pathways and intermediate metabolites?

- Methodology : Employ isotope-labeled compounds (e.g., <sup>13</sup>C-2-Methyl-6-phenylnaphthalene) in in vivo models. Use LC-HRMS to identify phase I/II metabolites (e.g., epoxides, glutathione conjugates). Cross-reference findings with in vitro CYP450 inhibition assays to map enzymatic contributions .

Q. What computational approaches predict endocrine-disrupting potential of this compound?

- Methodology : Apply molecular docking simulations to assess binding affinity for nuclear receptors (e.g., estrogen receptor α, androgen receptor). Validate predictions using reporter gene assays (e.g., ER-CALUX). Integrate transcriptomic data (RNA-seq) from exposed models to identify dysregulated pathways .

Data Analysis and Interpretation

Q. How to handle heterogeneous data in meta-analyses of this compound toxicity?

- Methodology : Use random-effects models to account for inter-study variability. Stratify data by species, exposure duration, and endpoint (e.g., acute vs. chronic). Exclude studies with "Very Low" confidence ratings (per ATSDR criteria) to reduce bias .

Q. What criteria determine the relevance of non-peer-reviewed studies in hazard identification?

- Methodology : Non-peer-reviewed studies must undergo tripartite expert review for methodological rigor. Include only if they provide unique data (e.g., unpublished environmental monitoring) critical for dose-response modeling. Document peer-review outcomes transparently in supplementary materials .

Tables for Quick Reference

Table 1. Key Health Outcomes and Recommended Assays

| Health Outcome | Assay Type | Reference |

|---|---|---|

| Hepatotoxicity | ALT/AST serum levels | |

| Genotoxicity | Comet assay, Ames test | |

| Endocrine disruption | ER-CALUX, AR binding |

Table 2. Confidence Ratings for Study Inclusion

| Confidence Level | Criteria Met (Out of 4) | Use in Meta-Analysis |

|---|---|---|

| High | 4 | Prioritize |

| Moderate | 3 | Include with caution |

| Low | ≤2 | Exclude |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.